molecular formula C19H32ClNO2 B13508368 3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride

3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride

Cat. No.: B13508368
M. Wt: 341.9 g/mol
InChI Key: DWNUSRPKJYJHTK-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride is a synthetic organic compound with the molecular formula C19H31NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and amino functionality make it a versatile compound for various research applications .

Properties

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

[2-(aminomethyl)-3-(4-tert-butylphenyl)propyl] 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-18(2,3)16-9-7-14(8-10-16)11-15(12-20)13-22-17(21)19(4,5)6;/h7-10,15H,11-13,20H2,1-6H3;1H

InChI Key

DWNUSRPKJYJHTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CN)COC(=O)C(C)(C)C.Cl

Origin of Product

United States

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